

# Spectroscopic data (NMR, IR, MS) of trans-Khellactone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *trans-Khellactone*

Cat. No.: B027147

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## An In-depth Technical Guide to the Spectroscopic Data of **trans-Khellactone**

For researchers, scientists, and drug development professionals engaged in the study of pyranocoumarins, a comprehensive understanding of the spectroscopic characteristics of key compounds is paramount. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (+)-(3'S,4'R)-**trans-khellactone**, a significant natural product. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of (+)-(3'S,4'R)-**trans-khellactone**. This information has been compiled from the characterization data reported in the scientific literature, primarily from its total synthesis and structural elucidation.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data of (+)-(3'S,4'R)-**trans-Khellactone**

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	7.61	d	8.6
H-6	6.84	d	8.6
H-4	7.36	d	9.7
H-3	6.24	d	9.7
H-4'	4.75	d	5.2
H-3'	3.86	d	5.2
3'-OH	2.59	br s	
4'-OH	2.21	br s	
C(CH <sub>3</sub> ) <sub>2</sub>	1.43	s	
C(CH <sub>3</sub> ) <sub>2</sub>	1.38	s	

Solvent: CDCl<sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data of (+)-(3'S,4'R)-trans-Khellactone**

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-2	161.2
C-7	160.0
C-8a	155.8
C-4	143.5
C-5	128.7
C-4a	113.1
C-3	112.9
C-6	112.8
C-8	106.8
C-2'	78.9
C-4'	72.1
C-3'	69.8
C(CH <sub>3</sub> ) <sub>2</sub>	25.5
C(CH <sub>3</sub> ) <sub>2</sub>	24.9

Solvent: CDCl<sub>3</sub>

**Table 3: Infrared (IR) Spectroscopic Data of (+)-(3'S,4'R)-trans-Khellactone**

Wavenumber (cm <sup>-1</sup> )	Interpretation
3401	O-H stretching (hydroxyl groups)
2979, 2932	C-H stretching (aliphatic)
1728	C=O stretching (lactone)
1625, 1572, 1495	C=C stretching (aromatic)
1130	C-O stretching

**Table 4: Mass Spectrometry (MS) Data of (+)-(3'S,4'R)-trans-Khellactone**

m/z	Interpretation
262	[M] <sup>+</sup> (Molecular Ion)
247	[M - CH <sub>3</sub> ] <sup>+</sup>
204	
189	
176	

## Experimental Protocols

The spectroscopic data presented above were obtained following the synthesis and purification of (+)-(3'S,4'R)-**trans-khellactone**. The general methodologies for acquiring such data are outlined below.

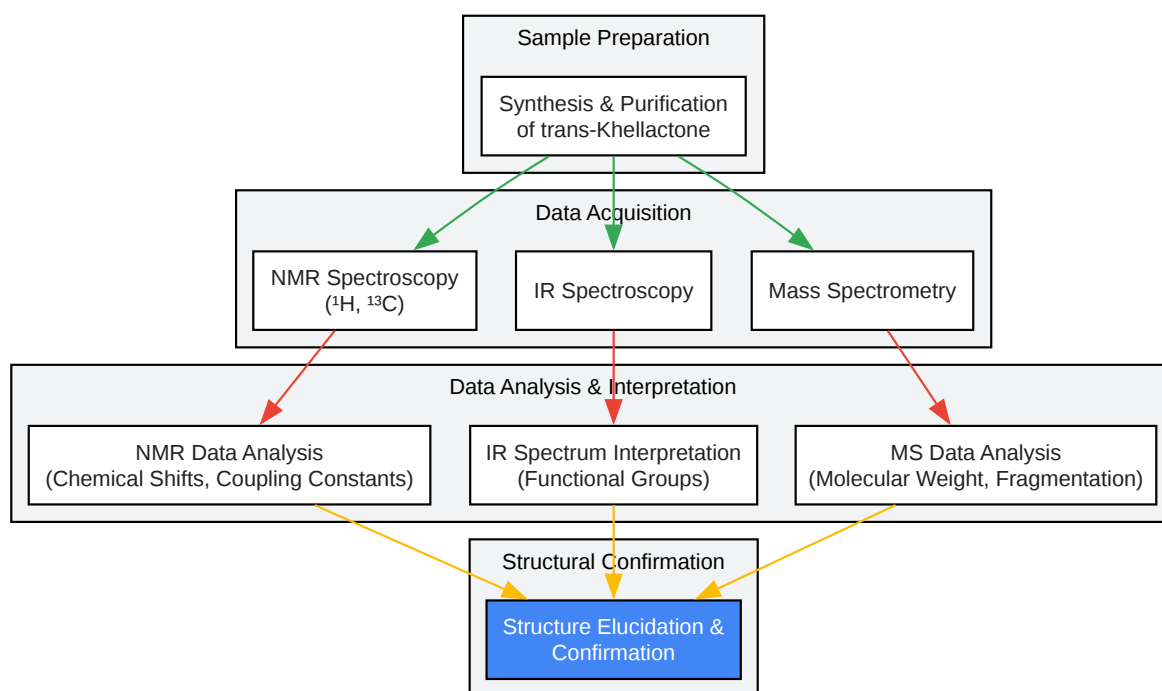
Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for <sup>1</sup>H) using deuterated chloroform (CDCl<sub>3</sub>) as the solvent and tetramethylsilane (TMS) as the internal standard. For <sup>1</sup>H NMR, parameters often include a spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For <sup>13</sup>C NMR, a wider spectral width (e.g., 200-220 ppm) is used, and spectra are generally acquired with proton decoupling.

**Infrared (IR) Spectroscopy:** IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or by acquiring the spectrum of the solid sample directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .

**Mass Spectrometry (MS):** Mass spectra are acquired using a mass spectrometer, often with an electron ionization (EI) source for fragmentation analysis. The purified compound is introduced into the ion source, and the resulting mass-to-charge ratios of the molecular ion and fragment ions are detected. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion. In modern analytical workflows, Liquid Chromatography-Mass Spectrometry (LC-MS) is also frequently employed for the analysis of such compounds in complex mixtures.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a purified compound like **trans-khellactone**.



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Caption: Workflow for Spectroscopic Analysis of **trans-Khellactone**.

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of trans-Khellactone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b027147#spectroscopic-data-nmr-ir-ms-of-trans-khellactone\]](https://www.benchchem.com/product/b027147#spectroscopic-data-nmr-ir-ms-of-trans-khellactone)

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)